N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Description
This compound is a hybrid structure combining a pyridazinone core and a coumarin-carboxamide scaffold. The pyridazinone moiety is substituted with a 4-chlorophenyl group, while the coumarin ring features an 8-ethoxy substituent and a carboxamide-linked ethyl chain.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c1-2-32-20-5-3-4-16-14-18(24(31)33-22(16)20)23(30)26-12-13-28-21(29)11-10-19(27-28)15-6-8-17(25)9-7-15/h3-11,14H,2,12-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOHEMPFJBXOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H16ClN5O3. It features a complex structure that includes a chromene core, a pyridazine moiety, and an ethoxy group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O3 |
| Molecular Weight | 367.80 g/mol |
| CAS Number | 1282125-83-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The mechanism may involve inhibition of key enzymes involved in various metabolic pathways.
1. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in several diseases such as Alzheimer's and cancer. In vitro studies demonstrate that compounds structurally similar to this one exhibit significant GSK-3β inhibition with IC50 values ranging from 1.6 µM to 12.5 µM in various cell lines .
2. Anti-inflammatory Activity
Pyridazine derivatives have shown promise as selective COX-2 inhibitors, which are crucial for managing inflammation and pain. The compound's structural features suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
3. Neuroprotective Effects
Given its potential to inhibit GSK-3β, this compound may also possess neuroprotective effects. Studies on related compounds indicate that they can enhance neuronal survival and function in models of neurodegeneration, suggesting that this compound could be beneficial in treating neurodegenerative diseases .
Case Study 1: GSK-3β Inhibition
A study involving a series of pyridazine derivatives demonstrated that modifications in the structure led to varying degrees of GSK-3β inhibition. The most effective compounds exhibited IC50 values significantly lower than those of existing treatments, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Anti-inflammatory Properties
In another study, several pyridazine derivatives were tested for their COX-2 inhibitory activity. Results showed that certain modifications increased anti-inflammatory effects while minimizing side effects associated with non-selective COX inhibitors .
Comparison with Similar Compounds
Structural Analog: N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
Key Differences :
- Substituent Position : The ethyl linker in the target compound is replaced with a propyl chain in this analog.
- Chromene Substituent : The target compound has an 8-ethoxy group, whereas this analog lacks substituents on the chromene ring.
Implications : - The ethoxy group in the target compound may enhance lipophilicity and membrane permeability compared to the unsubstituted chromene in the analog .
- Molecular weight differences (435.9 g/mol for the analog vs. 449.9 g/mol estimated for the target compound) suggest variations in solubility and bioavailability.
Data Table :
Structural Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Key Differences :
- Core Structure: This analog retains the coumarin-carboxamide scaffold but replaces the pyridazinone moiety with a 4-methoxyphenethyl group.
- Substituent Effects: The methoxy group on the phenethyl chain may confer distinct electronic properties compared to the chlorophenyl-pyridazinone system in the target compound. Implications:
- Methoxy groups generally improve metabolic stability compared to ethoxy groups, suggesting divergent pharmacokinetic profiles .
Data Table :
Structural Analog: 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide
Key Differences :
- Complexity: This peptidomimetic analog integrates a pyrrolidinone and a chiral peptide-like backbone, unlike the simpler ethyl-pyridazinone linkage in the target compound.
- Chlorine Position: The chloro substituent is on the chromene ring rather than the aryl-pyridazinone group. Implications:
- The peptidomimetic structure may enhance target specificity for proteases or kinases but could introduce synthetic challenges .
- Chlorine placement on the chromene (vs. pyridazinone) may alter electronic distribution and binding interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?
- Methodology : The synthesis typically involves coupling a pyridazinone intermediate (e.g., 3-(4-chlorophenyl)-6-oxopyridazine) with a coumarin-carboxamide derivative. Key steps include:
- Alkylation : Reaction of the pyridazinone with ethyl bromoacetate in DMF using potassium carbonate as a base to introduce the ethyl spacer .
- Amide coupling : Use of carbodiimide reagents (e.g., EDCI·HCl) with HOBt to conjugate the coumarin-3-carboxylic acid to the amine-terminated intermediate .
- Purification : Flash chromatography (silica gel) and recrystallization (acetone/ethanol) are critical for isolating high-purity crystals suitable for X-ray diffraction .
- Challenges : Low yields in coupling steps due to steric hindrance from the coumarin moiety; side reactions during alkylation require strict temperature control (0–5°C) .
Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?
- Methodology :
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond lengths, especially for the pyridazinone and coumarin moieties .
- NMR spectroscopy : 1H and 13C NMR resolve overlapping signals from the ethyl spacer and ethoxy group (e.g., δ 1.35–1.45 ppm for CH3 in ethoxy, δ 4.10–4.30 ppm for OCH2) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C25H22ClN3O5: 504.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the carboxamide coupling step?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to enhance reagent solubility .
- Catalyst evaluation : Compare EDCI·HCl with alternative coupling agents (e.g., HATU) for efficiency .
- Temperature optimization : Conduct kinetic studies at 25°C, 40°C, and 60°C to balance reaction rate and side-product formation .
- Data-driven approach : Design a factorial experiment (solvent × catalyst × temperature) and analyze yields via HPLC .
Q. How should conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodology :
- Assay validation : Replicate cytotoxicity (MTT assay) and anti-inflammatory (COX-2 inhibition) tests under standardized conditions (e.g., cell line: HeLa vs. RAW 264.7) .
- Dose-response studies : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular docking : Simulate binding to target proteins (e.g., PARP-1 or HDACs) using AutoDock Vina to prioritize in vitro assays .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across different studies?
- Root cause analysis :
- Assay variability : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) .
- Impurity effects : Re-examine compound purity (HPLC ≥98%) and stability (e.g., degradation in DMSO stock solutions) .
- Resolution :
- Inter-laboratory validation : Share samples with independent labs for blinded testing .
- Meta-analysis : Pool data from multiple studies using standardized normalization methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
